![molecular formula C3H6N4O B1346148 (5-amino-1H-1,2,4-triazol-3-yl)methanol CAS No. 63870-39-3](/img/structure/B1346148.png)
(5-amino-1H-1,2,4-triazol-3-yl)methanol
Overview
Description
“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is a compound that has been used in various chemical reactions . It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides, glyphosate (a broad-spectrum herbicide), and other organic synthesis reagents .
Synthesis Analysis
The synthesis of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” involves multiple steps. Two complementary pathways have been proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .Molecular Structure Analysis
The molecular structure of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied .Chemical Reactions Analysis
“(5-amino-1H-1,2,4-triazol-3-yl)methanol” has been used in the synthesis of various derivatives. For example, it has been used in the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides .Physical And Chemical Properties Analysis
“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is a white crystalline solid with high solubility in water . It is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone .Scientific Research Applications
Synthesis of Propanamides
“(5-amino-1H-1,2,4-triazol-3-yl)methanol” is used in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . Two complementary pathways have been proposed and successfully realized in the synthesis of 20 representative examples .
Antifungal Applications
This compound has potential antifungal activity . It’s used in the synthesis of compounds comprising a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents . Many of these compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species .
Preparation of Antibiotics
“(5-amino-1H-1,2,4-triazol-3-yl)methanol” can be used for preparing antibiotics . It’s a typical representative of aminoazolecarboxylic acids, which are extensively studied because of their capability to form heteroaromatic oligoamides and affect gene expression .
Synthesis of Energy-rich Substances
This compound is also used in the synthesis of biologically active and energy-rich substances . These substances have a wide range of applications in various fields of science and technology .
Decreasing Sensitivity of Target Salts
The cationic form of “(5-amino-1H-1,2,4-triazol-3-yl)methanol” can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit good thermal stability (up to 407 °C) and reasonable impact sensitivities .
Anticancer Screening
Sulfonamides, derived from the antibacterial drug sulfanilamide, constitute an important class of biologically active compounds with a broad spectrum of pharmacological applications . Versatile biological properties of sulfonamides include anticancer activity .
Future Directions
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazoles have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
It’s known that the interaction between 1,2,4-triazole derivatives and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .
Result of Action
It’s known that the extensive hydrogen bonding interactions between the cations and anions lead to a complex 3d network, which contribute greatly to the high density, insensitivity and thermal stability of the 1,2,4-triazole derivatives .
Action Environment
It’s known that the cationic form of 1,2,4-triazole derivatives can decrease the sensitivity and elevate the nitrogen content of the target salts effectively . Some of these salts exhibit reasonable physical properties, such as good thermal stability (up to 407 °C) and reasonable impact sensitivities .
properties
IUPAC Name |
(3-amino-1H-1,2,4-triazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWSMVWRGAFPJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950001 | |
Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-amino-1H-1,2,4-triazol-3-yl)methanol | |
CAS RN |
63870-39-3, 27277-03-8 | |
Record name | Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27277-03-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50950001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-amino-1H-1,2,4-triazol-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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